![molecular formula C18H17N3O2S B4107841 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4107841.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
Übersicht
Beschreibung
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, also known as ETC-159, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Wnt signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.
Wirkmechanismus
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide inhibits the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. This prevents the activation of the Wnt signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death that is often dysregulated in cancer. In addition, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is that it is a highly specific inhibitor of the Wnt signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer. However, one limitation of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
1. Combination therapy: N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide may be combined with other anti-cancer agents to enhance its efficacy and reduce the likelihood of drug resistance.
2. Biomarker identification: Biomarkers may be identified that predict response to N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, which could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide in humans, and to determine the optimal dosing regimen.
4. Development of analogs: Analog compounds of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide may be developed that have improved solubility and pharmacokinetic properties.
5. Mechanism of resistance: The mechanisms of resistance to N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide may be investigated to identify strategies for overcoming resistance.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide inhibits the growth of a wide range of cancer cell lines, including colorectal, breast, lung, and pancreatic cancer. In addition, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide has been shown to inhibit tumor growth in mouse xenograft models of cancer.
Eigenschaften
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-12-16-20-21-18(24-16)19-17(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGJKWACIGILHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4107766.png)
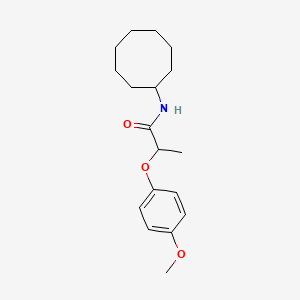
![N,4-dimethyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4107775.png)
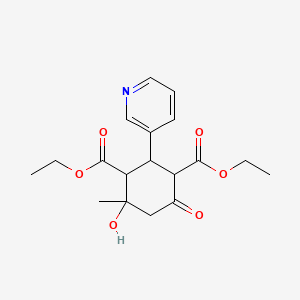
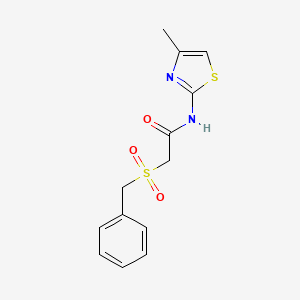
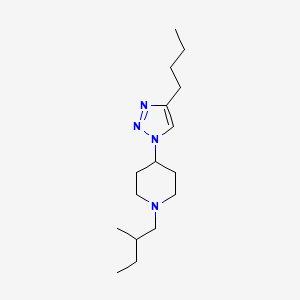
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4107812.png)
![dimethyl 5-{[(3-nitrophenyl)sulfonyl]amino}isophthalate](/img/structure/B4107814.png)
![2,6-dimethyl-4-{[(4-methylphenyl)thio]acetyl}morpholine](/img/structure/B4107821.png)
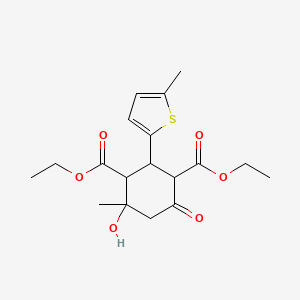
![2-{[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4107837.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107847.png)
![N-{1-[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4107851.png)
